

Application Note & Protocols: FGH31 Efficacy Studies

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Compound of Interest

Compound Name: FGH31

Cat. No.: B12389798

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Introduction

FGH31 is a novel, potent, and selective small molecule inhibitor targeting the Growth Factor Receptor 3 (GFR3), a receptor tyrosine kinase (RTK). Dysregulation of the GFR3 signaling pathway, often through receptor overexpression or mutation, is a key oncogenic driver in several malignancies, including metastatic pancreatic adenocarcinoma (MPA). This document provides detailed experimental designs and protocols for evaluating the preclinical efficacy of **FGH31** in relevant cancer models.

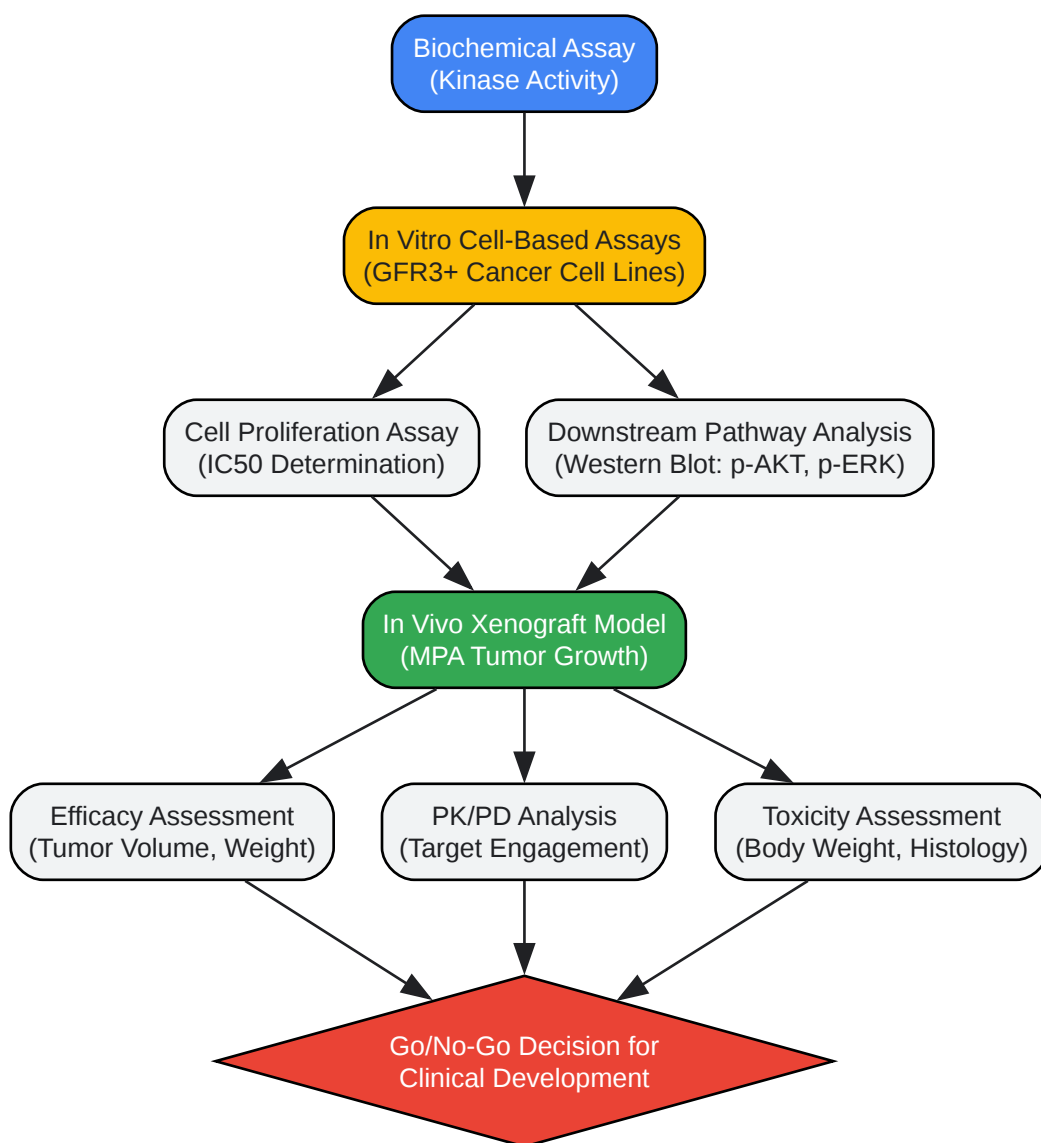
Mechanism of Action & Signaling Pathway

FGH31 competitively binds to the ATP-binding pocket of the GFR3 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Caption: **FGH31** inhibits GFR3, blocking PI3K/AKT and RAS/MEK/ERK pathways.

Preclinical Efficacy Evaluation Workflow

A tiered approach is recommended for evaluating the efficacy of **FGH31**, starting with biochemical and in vitro cellular assays and progressing to in vivo animal models. This workflow ensures a comprehensive understanding of the compound's activity and therapeutic potential.



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